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Introduction The Androgen Receptor (AR) is a critical driver of prostate cancer progression.[1]
Therapies such as enzalutamide and abiraterone target the AR's ligand-binding domain (LBD)
to inhibit its function. However, resistance to these treatments is a major clinical challenge. One
key mechanism of resistance is the expression of AR splice variants (AR-Vs), most notably AR-
V7.[2] AR-V7 is a truncated isoform of the AR that lacks the LBD.[3][4] This structural change
renders it constitutively active as a transcription factor, independent of androgen ligands,
thereby allowing it to drive cancer progression despite LBD-targeted therapies.[1][3][4] The
detection of AR-V7 messenger RNA (mRNA) in circulating tumor cells (CTCs) has been
associated with resistance to both enzalutamide and abiraterone.[3][4]

Quantitative reverse transcription PCR (QRT-PCR) is a highly sensitive and specific method for
detecting and quantifying mRNA levels, making it the gold standard for analyzing gene
expression.[5] This document provides detailed protocols and application notes for the
guantification of AR-V7 mRNA expression.

Androgen Receptor Signaling and AR-V7 Mediated Resistance

The full-length AR (AR-FL), when activated by androgens like testosterone or
dihydrotestosterone (DHT), translocates to the nucleus and regulates the transcription of genes
involved in prostate cancer cell growth. Drugs like enzalutamide and abiraterone disrupt this
process. However, the AR-V7 variant, which lacks the drug-targetable LBD, can enter the
nucleus and activate gene transcription constitutively, leading to therapeutic resistance.
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Caption: AR-FL vs. AR-V7 Signaling Pathway.

Experimental Workflow

The overall process for quantifying AR-V7 mRNA involves sample collection, isolation of high-
quality RNA, conversion of that RNA into complementary DNA (cDNA), and finally, the
amplification and detection of AR-V7 and a reference gene using gRT-PCR.
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Caption: Workflow for AR-V7 mRNA Quantification.

Application Notes

o Sample Types: AR-V7 mRNA can be quantified from various biological samples, including
prostate cancer cell lines, patient-derived xenografts, tumor biopsies, and circulating tumor
cells (CTCs) isolated from patient blood.[6] For CTCs, enrichment is often required prior to
RNA extraction due to their rarity in circulation.

* RNA Isolation and Quality Control: The quality of the input RNA is critical for accurate qRT-
PCR results.[5] It is essential to use a robust RNA isolation method that minimizes
contamination from genomic DNA and inhibitors.[7] Commercial kits, such as Qiagen's
RNeasy or Ambion's RiboPure™ kits, are recommended.[8][9] After extraction, RNA integrity
and concentration should be assessed using methods like spectrophotometry (e.g.,
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NanoDrop) or microfluidic electrophoresis (e.g., Agilent Bioanalyzer). An optional but
recommended step is DNase treatment to remove any contaminating genomic DNA.[7]

o Assay Design: The gRT-PCR assay for AR-V7 must be highly specific. This is achieved by
designing primers and probes that target the unique splice junction between exon 3 and the
cryptic exon (CE3).[10] This ensures that only the AR-V7 transcript is amplified and not the
full-length AR or other variants.

e Controls:

o Endogenous Control: A stably expressed housekeeping gene (e.g., GAPDH, GUSB)
should be run in parallel to normalize for variations in RNA input and reverse transcription
efficiency.[6]

o Positive Control: RNA from a known AR-V7-expressing cell line (e.g., 22Rv1) should be
included to confirm the assay is working correctly.[10]

o No-Template Control (NTC): A reaction containing all components except the cDNA
template should be included to check for contamination.

o No-RT Control: A sample that has gone through the RNA extraction process but not the
reverse transcription step should be included to detect any signal from contaminating
genomic DNA.[11]

Experimental Protocols
Protocol 1: Total RNA Extraction

This protocol is a general guideline for using a column-based RNA extraction kit (e.g., Qiagen
RNeasy Mini Kit) from cultured cells or homogenized tissue.[8] Always refer to the
manufacturer's specific instructions.

e Sample Preparation:

o Cultured Cells: Pellet cells by centrifugation, wash with cold PBS, and lyse directly in the
provided lysis buffer (e.g., Buffer RLT) containing 3-mercaptoethanol.[8]
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o Tissue: Use 20-30 mg of snap-frozen tissue.[8] Homogenize in lysis buffer using a rotor-
stator homogenizer or bead mill.

Homogenization: Pass the lysate through a 20-gauge needle several times to shear genomic
DNA.

Ethanol Addition: Add 70% ethanol to the lysate to facilitate RNA binding to the column
membrane.

Binding: Transfer the sample to an RNeasy spin column and centrifuge. The RNA will bind to
the silica membrane.

Washing: Perform wash steps with the provided buffers (e.g., Buffer RW1 and RPE) to
remove contaminants and inhibitors.

DNase Treatment (Optional but Recommended): Perform an on-column DNase | digestion to
eliminate any residual genomic DNA.

Elution: Add RNase-free water directly to the center of the column membrane and centrifuge
to elute the purified RNA.

Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a
spectrophotometer. Store RNA at -80°C.

Protocol 2: Reverse Transcription (cDNA Synthesis)

This protocol describes a two-step RT-PCR process, where RNA is first converted to cDNA.[11]

e Reaction Setup: On ice, prepare the following reaction mix in a 0.2 mL PCR tube. The total
amount of RNA can range from 100 ng to 1 pg.[12]
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Component Volume/Amount
Total RNA Uptolug
Random Primers / Oligo(dT) Primers Varies by kit
dNTP Mix (10 mM) 1L

5X Reaction Buffer 4 uL

RNase Inhibitor 1uL

Reverse Transcriptase 1puL

Nuclease-Free Water

To a final volume of 20 pL

 Incubation: Gently mix and briefly centrifuge the tubes. Place them in a thermal cycler and

run the following program (conditions may vary based on the reverse transcriptase used):

o Primer Annealing: 25°C for 5 minutes

o cDNA Synthesis: 42-50°C for 30-60 minutes

o Enzyme Inactivation: 85°C for 5 minutes

o Storage: The resulting cDNA can be stored at -20°C or used immediately for gRT-PCR.

Protocol 3: qRT-PCR for AR-V7 Quantification

This protocol uses a TagMan probe-based assay for specific detection.

e Primers and Probes: The following sequences have been validated for AR-V7 detection.[6]

The probe is labeled with a FAM reporter dye at the 5' end.
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Target Type Sequence (5' to 3')
AR-V7 Forward Primer cggaaatgttatgaagcagggatga
Reverse Primer ctggtcattttgagatgcttgcaat

TagMan Probe FAM-ggagaaaaattccgggt

(Use a pre-validated
GAPDH _
commercial assay)

» RT-PCR Reaction Setup: Prepare a master mix on ice for the number of samples to be

tested, including controls.

Component Volume per 20 pL Reaction

Final Concentration

2X TagMan Gene Expression

) 10 pL 1X

Master Mix
Forward Primer (10 uM) 0.4 uL 200 nM
Reverse Primer (10 uM) 0.4 uL 200 nM
TagMan Probe (10 uM) 0.2 uL 100 nM
Nuclease-Free Water 7 uL -
cDNA Template (from Protocol

2 L -

2)

e Thermal Cycling Program: Perform the gRT-PCR in an appropriate instrument (e.g.,

ABI7900).[6]

Step Temperature Time Cycles

Enzyme Activation 95°C 10 minutes 1

Denaturation 95°C 15 seconds 40
Annealing/Extension 60°C 60 seconds
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Protocol 4: Data Analysis (Relative Quantification)

The comparative CT (AACT) method is used to calculate the relative fold change in gene
expression.[13][14]

o Calculate ACT: Normalize the CT value of the target gene (AR-V7) to the CT value of the
endogenous control (e.g., GAPDH) for each sample.

o ACT = CT (AR-V7) - CT (GAPDH)

o Calculate AACT: Normalize the ACT of the test sample (e.g., treated cells) to the ACT of the
calibrator sample (e.g., untreated cells or control group).

o AACT = ACT (Test Sample) - ACT (Calibrator Sample)
e Calculate Fold Change: Determine the relative expression level.

o Fold Change = 2-AACT

Data Presentation
Table 1: Example gRT-PCR Results (CT Values)

This table shows hypothetical CT values for AR-V7 and the housekeeping gene GAPDH in
untreated and enzalutamide-treated prostate cancer cells. Each sample was run in triplicate.

Sample Replicate CT (AR-V7) CT (GAPDH)
Untreated (Calibrator) 1 28.5 21.2

2 28.3 21.3

3 28.7 21.1

Enzalutamide-Treated 1 25.1 214

2 24.9 21.2

3 25.2 21.3
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Table 2: Relative Quantification of AR-V7 Expression

This table shows the step-by-step calculation of the fold change in AR-V7 expression using the
data from Table 1.[15]

ACT (Avg AACT (ACT

Fold
Avg CT Avg CT CT AR-V7 - Sample -
Sample Change (2-
(AR-V7) (GAPDH) Avg CT ACT
. AACT)
GAPDH) Calibrator)
Untreated
_ 28.5 21.2 7.3 0.0 1.0
(Calibrator)
Enzalutamide
25.07 21.3 3.77 -3.53 11.5

-Treated

The results indicate an approximate 11.5-fold increase in AR-V7 mRNA expression in cells
treated with enzalutamide compared to untreated cells.

Table 3: Clinical Data on AR-V7 Status and Treatment
Response

This table summarizes findings from a study of patients with metastatic castration-resistant
prostate cancer (MCRPC).[3][4]

Median
Treatment AR-V7 Status Number of PSA Response Progression-
Group in CTCs Patients Rate (%) Free Survival
(months)
Enzalutamide Positive 12 0% 2.1
Negative 19 53% 6.1
Abiraterone Positive 6 0% 2.3
Negative 25 68% Not Reached
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These data highlight the strong association between the presence of AR-V7 mRNA in
circulating tumor cells and resistance to second-generation anti-androgen therapies.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Expression using gqRT-PCR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832103#qrt-pcr-for-quantifying-ar-v7-mrna-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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